Aluminum;magnesium;oxygen(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aluminum magnesium oxide is a compound consisting of aluminum, magnesium, and oxygen. This compound is known for its unique properties, including high thermal stability, excellent corrosion resistance, and significant mechanical strength. It is commonly used in various industrial applications, including as a refractory material, in electronics, and in the production of advanced ceramics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminum magnesium oxide can be synthesized through several methods. One common method involves the thermal oxidation of aluminum and magnesium metals. When these metals are heated in the presence of oxygen, they react to form aluminum magnesium oxide. The reaction conditions typically involve high temperatures, often exceeding 700°C, to ensure complete oxidation.

Another method involves the use of aluminum nitrate and magnesium acetate as precursor salts. These salts are dissolved in a solvent such as diethylene glycol and then subjected to a polyol-mediated process. The resulting mixture is then calcined at high temperatures to form aluminum magnesium oxide .

Industrial Production Methods: In industrial settings, aluminum magnesium oxide is often produced through molten salt electrolysis. This method involves the electrolysis of magnesium oxide in a molten salt bath, typically consisting of magnesium fluoride, barium fluoride, and lithium fluoride. The process is carried out at high temperatures, and the resulting aluminum magnesium oxide is collected from the cathode .

Análisis De Reacciones Químicas

Types of Reactions: Aluminum magnesium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when exposed to oxygen, aluminum and magnesium in the compound can form aluminum oxide and magnesium oxide, respectively .

Common Reagents and Conditions: Common reagents used in reactions with aluminum magnesium oxide include acids, bases, and halogens. For instance, aluminum magnesium oxide reacts with hydrochloric acid to form aluminum chloride, magnesium chloride, and water. The reaction conditions typically involve moderate temperatures and atmospheric pressure .

Major Products Formed: The major products formed from reactions involving aluminum magnesium oxide include aluminum oxide, magnesium oxide, and various aluminum and magnesium salts. These products are often used in further industrial processes or as raw materials for other chemical reactions .

Aplicaciones Científicas De Investigación

Aluminum magnesium oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst support due to its high surface area and thermal stability. In biology, it is used in the development of biomaterials for medical implants and drug delivery systems. In medicine, aluminum magnesium oxide is used in the formulation of antacids and other pharmaceutical products .

In industry, aluminum magnesium oxide is used in the production of advanced ceramics, which are employed in high-temperature applications such as furnace linings and thermal barrier coatings. It is also used in the electronics industry for the fabrication of semiconductors and other electronic components .

Mecanismo De Acción

The mechanism of action of aluminum magnesium oxide involves its ability to interact with various molecular targets and pathways. For example, in biological systems, magnesium ions can regulate several cations, including sodium, potassium, and calcium, thereby maintaining physiological functions such as impulse conduction, blood pressure, heart rhythm, and muscle contraction . Aluminum ions, on the other hand, can act as astringents, causing the shrinkage or constriction of body tissues .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to aluminum magnesium oxide include other metal oxides such as calcium oxide, zinc oxide, and copper oxide. These compounds share some properties with aluminum magnesium oxide, such as high thermal stability and corrosion resistance .

Uniqueness: What sets aluminum magnesium oxide apart from these similar compounds is its combination of aluminum and magnesium, which imparts unique properties such as enhanced mechanical strength and improved thermal conductivity. Additionally, the presence of both aluminum and magnesium allows for a wider range of applications in various fields, from industrial manufacturing to biomedical research .

Conclusion

Aluminum magnesium oxide is a versatile compound with a wide range of applications in science and industry. Its unique properties, including high thermal stability, excellent corrosion resistance, and significant mechanical strength, make it an invaluable material in various fields. Whether used as a catalyst support in chemistry, a biomaterial in medicine, or a refractory material in industry, aluminum magnesium oxide continues to play a crucial role in advancing technology and improving quality of life.

Propiedades

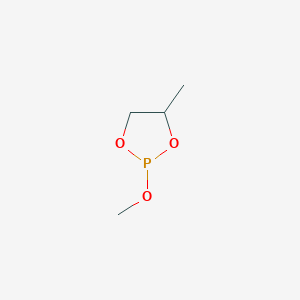

Fórmula molecular |

AlMgO+3 |

|---|---|

Peso molecular |

67.286 g/mol |

Nombre IUPAC |

aluminum;magnesium;oxygen(2-) |

InChI |

InChI=1S/Al.Mg.O/q+3;+2;-2 |

Clave InChI |

GSWGDDYIUCWADU-UHFFFAOYSA-N |

SMILES canónico |

[O-2].[Mg+2].[Al+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.